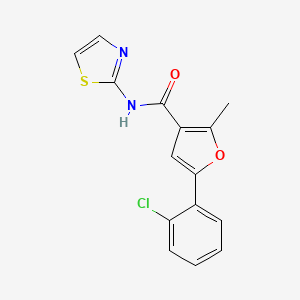
5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide, also known as CTFC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the furanocarboxamide family and is synthesized using a specific method.
科学的研究の応用
Antinociceptive and Anti-inflammatory Properties
Research on thiazolopyrimidine derivatives, which include compounds structurally similar to 5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide, has demonstrated significant antinociceptive and anti-inflammatory activities. These compounds were synthesized and their effectiveness was evaluated using techniques like the tail-flick method and carrageenan-induced paw edema test (Selvam et al., 2012).
Anticancer Activity
A study on thiazolidinone compounds containing furan moiety, related to the chemical structure , showed moderate to strong antiproliferative activity against human leukemia cell lines. The study highlighted the importance of electron-donating groups on the thiazolidinone moiety for enhancing anticancer properties (Chandrappa et al., 2009).
Mitochondrial Permeability Transition Inhibition
A structure similar to 5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide was identified as a scaffold for developing therapeutic agents to treat vascular dysfunction, including ischemia/reperfusion injury. These compounds showed potent inhibitory activity against Ca²⁺-induced mitochondrial swelling (Murasawa et al., 2012).
Antimicrobial Activities
Compounds derived from a similar chemical structure demonstrated significant inhibition on bacterial and fungal growth compared to standard drugs, suggesting potential applications in antimicrobial therapies (Akbari et al., 2008).
Antiprotozoal Agents
Compounds structurally akin to 5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide showed potent antiprotozoal activity, particularly against Trypanosoma and Plasmodium species, demonstrating their potential as antiprotozoal agents (Ismail et al., 2004).
特性
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-9-11(14(19)18-15-17-6-7-21-15)8-13(20-9)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDKOOBYGHGDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

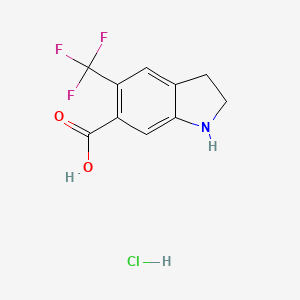
![Methyl 2-{thieno[2,3-d]pyrimidin-4-yloxy}acetate](/img/structure/B2997936.png)
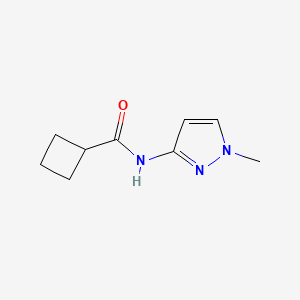
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2997939.png)
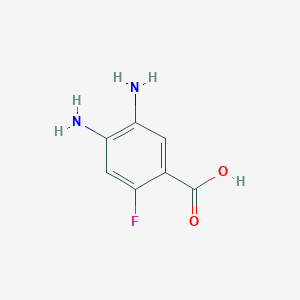
![1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2997942.png)
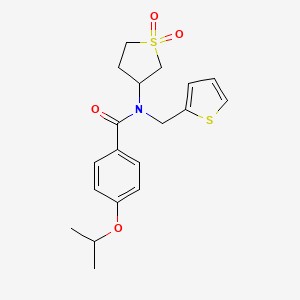
![6-(4-Bromophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2997947.png)
![1-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2997948.png)
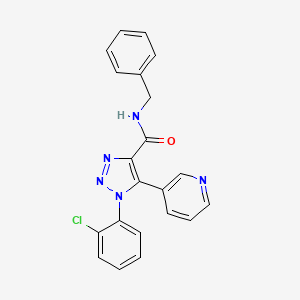
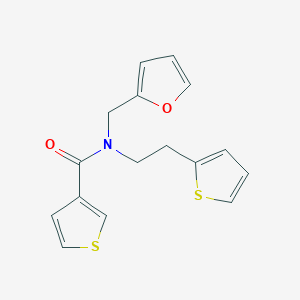
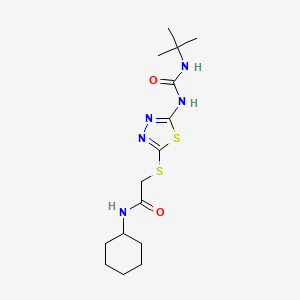
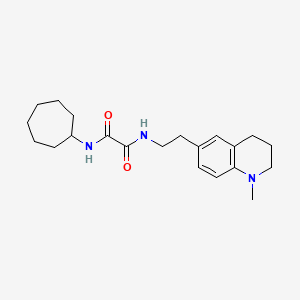
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2997956.png)